5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole
Description
Historical Development of 5-Benzenesulfonylmethyl-3-phenyl-oxadiazole Research
The scientific journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger’s pioneering synthesis of unsubstituted derivatives. Over subsequent decades, methodological advancements enabled the introduction of diverse functional groups. The specific incorporation of benzenesulfonylmethyl substituents gained traction in the late 20th century, driven by medicinal chemistry’s need for bioisosteric replacements and enhanced pharmacokinetic profiles.
Key milestones include:
- 1980s : Development of reliable cyclization protocols using amidoximes and activated esters, enabling systematic substitution pattern exploration.
- 2000s : Recognition of sulfonyl groups as hydrogen bond acceptors in protease inhibitor design, spurring interest in benzenesulfonylmethyl derivatives.
- 2010–present : Computational studies elucidating the electronic effects of sulfonyl groups on oxadiazole ring stability and reactivity.
The compound’s synthesis was first reported in patent literature during antiviral drug discovery campaigns, though precise chronological details remain obscured by proprietary restrictions.
Academic Significance in Medicinal Chemistry Research
5-Benzenesulfonylmethyl-3-phenyl-oxadiazole exhibits three pharmacologically critical features:
Recent studies demonstrate its utility as:
- Anticancer agents : The sulfonyl group facilitates interactions with ATP-binding pockets in tyrosine kinases.
- Anti-inflammatory compounds : Oxadiazole’s metabolic stability prolongs therapeutic effects compared to carboxylate analogs.
- Antimicrobial scaffolds : Synergy between the heterocycle and sulfonyl group disrupts bacterial cell wall synthesis.
Theoretical Importance in Heterocyclic Chemistry
The molecule’s theoretical significance arises from its unique electronic configuration:
- Aromaticity : The oxadiazole ring exhibits partial aromaticity ($$ \pi $$-electron density = 6 electrons), stabilized by resonance between nitrogen lone pairs and the oxygen atom.
- Substituent Effects :
Computational analyses reveal distinctive reactivity patterns:
| Position | Fukui Electrophilicity Index | Nucleophilic Attack Susceptibility |
|---|---|---|
| C3 | 0.45 | Low |
| C5 | 0.78 | High |
| N2 | 0.32 | Moderate |
These properties enable regioselective functionalization, making the compound a versatile synthetic intermediate.
Research Objectives and Scholarly Scope
Current academic investigations prioritize four domains:
1. Synthetic Methodology Optimization
- Addressing limitations in existing routes (e.g., moderate yields in amidoxime cyclization)
- Developing transition-metal-catalyzed C–H functionalization protocols
2. Biological Mechanism Elucidation
- Mapping structure-activity relationships against cancer-related kinases
- Investigating sulfonyl-oxadiazole interactions with bacterial penicillin-binding proteins
3. Materials Science Applications
- Exploiting the sulfonyl group’s electron-withdrawing capacity in organic semiconductors
- Designing metal-organic frameworks (MOFs) with oxadiazole-based linkers
4. Computational Modeling
- Predictive QSAR models for toxicity profiling
- Molecular dynamics simulations of membrane permeation
Structure
3D Structure
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-21(19,13-9-5-2-6-10-13)11-14-16-15(17-20-14)12-7-3-1-4-8-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTYJEBSDUZORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzenesulfonylmethyl hydrazine with a suitable carboxylic acid derivative, such as a nitrile oxide, under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted oxadiazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Applications
The 1,2,4-oxadiazole moiety is recognized for its significant anticancer activity. Research indicates that derivatives of this compound can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer types.
Case Studies and Findings
- Maftei et al. (2020) demonstrated that certain 1,2,4-oxadiazole derivatives showed promising anticancer activity with IC50 values ranging from moderate to potent against multiple cancer cell lines, including colon and lung cancers .
- Kucukoglu et al. reported that a series of Schiff bases fused with the 1,2,4-oxadiazole heterocycle exhibited higher potency than standard chemotherapeutics like 5-fluorouracil against specific cancer cell lines .
- Abd el Hameid et al. synthesized novel oxadiazole derivatives that displayed potent cytotoxicity against MCF-7 and HCT-116 cell lines, with IC50 values comparable or superior to established anticancer agents .
Antimicrobial Properties
Beyond anticancer applications, 5-benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole has shown efficacy against various pathogens.
Research Insights
- Antibacterial Activity : Studies have identified that compounds containing the 1,2,4-oxadiazole ring exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against fungi such as Candida albicans and Aspergillus species .
Other Biological Activities
The biological spectrum of this compound extends to various other therapeutic areas:
Potential Applications
- Antiviral Agents : Some derivatives have been explored for their potential as inhibitors of viral replication mechanisms .
- Anti-inflammatory Effects : Compounds containing the oxadiazole structure have been investigated for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
Table of Biological Activities
Mechanism of Action
The mechanism of action of 5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death. In its anticancer activity, it inhibits key enzymes involved in cell proliferation and survival, such as kinases and proteases, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-position of the 1,2,4-oxadiazole ring is critical for modulating electronic, steric, and biological properties. Key analogs include:
Physical and Spectral Properties
- Melting Points: Benzotriazole derivative: Not explicitly reported, but crystallographic data indicate stable packing via hydrogen bonds . Chloromethyl analog: Intermediate reactivity limits isolation; typically used in situ . Target Compound: Expected higher melting point due to sulfonyl group rigidity (cf. sulfonamide analogs in ).
- NMR Signatures :
Biological Activity
5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant data.
The biological activity of oxadiazoles, including this compound, is attributed to their ability to interact with various biological targets. These compounds have been shown to:
- Inhibit Enzymatic Activity : They exhibit inhibitory effects on enzymes such as cyclooxygenases (COX), histone deacetylases (HDAC), and carbonic anhydrases (CA) which are involved in inflammation and cancer progression .
- Induce Apoptosis : Research indicates that oxadiazoles can trigger apoptotic pathways in cancer cells, leading to cell death. For instance, studies have shown that certain derivatives significantly increase apoptosis in human cancer cell lines .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains and fungi, showcasing its potential as an antimicrobial agent .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : It has been reported to exhibit cytotoxic effects against several cancer cell lines. For example, one study highlighted its IC50 values against various human cancer cell lines such as MDA-MB-231 and HT-29 .
- Anti-inflammatory Effects : The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases .
- Antimicrobial Properties : It has shown promising results against both gram-positive and gram-negative bacteria as well as fungi .
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
Case Studies
- Anticancer Evaluation : In a study evaluating various oxadiazole derivatives, this compound exhibited notable antiproliferative effects on breast cancer cell lines (MDA-MB-231), reinforcing its potential as an anticancer agent .
- Antimicrobial Study : A series of experiments demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential for developing new antibacterial therapies .
Q & A
Q. Advanced
- Antifungal Activity : Substitution at the phenyl ring with electron-withdrawing groups (e.g., –Cl) enhances activity, as seen in analogs like 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol .
- Hydrogen Bonding : The sulfonyl group’s electronegativity influences binding to biological targets, such as fungal enzymes .
- Steric Effects : Bulky substituents (e.g., –OCH₃) may reduce activity by hindering target interactions .
How to address contradictions in reported biological activities across studies?
Advanced
Discrepancies arise due to:
- Assay Conditions : Variations in fungal strains (e.g., Candida albicans vs. Aspergillus niger) or incubation times affect MIC values .
- Structural Heterogeneity : Minor differences in substituent positioning (e.g., para vs. meta) alter electronic properties and bioavailability .
- Validation : Cross-referencing with standardized protocols (e.g., CLSI guidelines) ensures reproducibility .
What computational methods model the compound's interactions with biological targets?
Q. Advanced
- Molecular Docking : Utilizes crystallographic data (e.g., dihedral angles between oxadiazole and benzotriazole rings) to predict binding modes .
- DFT Calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
- MD Simulations : Assesses stability of ligand-target complexes under physiological conditions (e.g., solvation effects) .
What are the thermal stability profiles of this compound under synthetic conditions?
Q. Advanced
- TGA/DSC : Reveals decomposition temperatures (typically >200°C for oxadiazoles) .
- Reaction Stability : Prolonged reflux in acetonitrile does not degrade the oxadiazole core, confirming thermal resilience .
How are alternative synthetic routes (e.g., microwave-assisted synthesis) explored?
Q. Advanced
- Microwave Irradiation : Reduces reaction time (e.g., from 10 hours to 2 hours) by enhancing energy transfer .
- Green Chemistry : Solvent-free conditions or water-mediated reactions minimize waste, though yields may vary .
What analytical challenges arise in quantifying trace impurities?
Q. Advanced
- HPLC-MS : Detects byproducts (e.g., unsubstituted chloromethyl intermediates) at ppm levels .
- NMR Sensitivity : Overlapping signals for aromatic protons require high-field instruments (≥500 MHz) for resolution .
How does the compound’s reactivity inform its use in heterocyclic chemistry?
Q. Advanced
- Nucleophilic Sites : The oxadiazole ring’s nitrogen atoms participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diversely substituted analogs .
- Electrophilic Substitution : The benzenesulfonyl group directs electrophiles to specific positions, enabling regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
